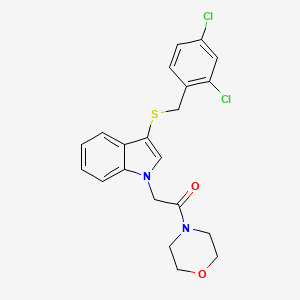

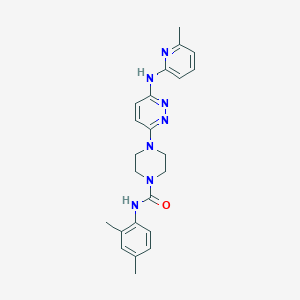

![molecular formula C24H24O6 B2874728 [(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid CAS No. 933607-10-4](/img/structure/B2874728.png)

[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid” is a chemical compound with the molecular formula C24H24O6 . Its average mass is 408.444 Da and its monoisotopic mass is 408.157288 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrano[2,3-f]chromen backbone, which is a type of fused bicyclic system incorporating a pyran ring and a chromene ring . It also contains a benzyl group and an acetic acid group attached to different positions on this backbone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the acetic acid group would likely make the compound acidic, and the various ring structures could influence its stability and reactivity .Aplicaciones Científicas De Investigación

Thiol Detection in Biological Systems

Chromene derivatives have been utilized in the development of molecular fluorescent probes for biological applications. A study by Yang et al. (2019) on thiol-chromene "click" reactions highlighted the use of chromene as a structural element in natural products due to its good biological compatibility. The research demonstrated the application of chromene derivatives in creating probes for the sensitive detection of thiols in biological systems, offering insights into oxidative stress, cell apoptosis, and pathophysiological processes in living organisms (Yang et al., 2019).

Antineoplastic Activities

Chromene-based compounds have also been synthesized and evaluated for their antineoplastic (anti-tumor) activities. Gašparová et al. (2013) synthesized key chromene acetates and studied their reactions, leading to the development of compounds with potential for antitumor activity research. This work underscores the importance of chromene skeletons as promising leads in the development of new antineoplastic agents (Gašparová et al., 2013).

Synthesis and Chemical Transformations

The versatility of chromene derivatives in chemical synthesis is further exemplified by Lácová et al. (2010), who detailed the synthesis of phenyl, phenylsulfanyl, and phenylselanyl substituted pyrano[3,2-c]chromenes. Their work highlights the synthetic routes and chemical transformations that lead to a variety of chromene derivatives, showcasing the compound class's utility in organic chemistry (Lácová et al., 2010).

Multicomponent Condensation Approaches

Research by Gorbunov et al. (2018) developed a method for synthesizing fused furylacetic acids, including chromene derivatives, via multicomponent condensation. This approach underscores the efficiency and versatility of chromene-based compounds in synthesizing complex molecular structures, which can have various applications in medicinal chemistry and materials science (Gorbunov et al., 2018).

Propiedades

IUPAC Name |

2-[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-14-17(11-15-7-5-4-6-8-15)23(27)29-22-16-9-10-24(2,3)30-18(16)12-19(21(14)22)28-13-20(25)26/h4-8,12H,9-11,13H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMISHHFZYXLWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)O)(C)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2874648.png)

![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2874654.png)

![(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874659.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874662.png)

![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/no-structure.png)